molecular formula C13H9BrN2O2 B3320887 Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate CAS No. 127661-47-6

Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate

Cat. No.: B3320887
CAS No.: 127661-47-6
M. Wt: 305.13 g/mol
InChI Key: MERXYXILFGTVNJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate (CAS 127661-47-6) is a brominated β-carboline derivative of significant interest in medicinal chemistry and anticancer drug discovery research. This compound features a methyl ester at the 1-position and a bromine atom at the 6-position of the pyrido[3,4-b]indole core structure, with a molecular formula of C13H9BrN2O2 and a molecular weight of 305.13 g/mol . The pyrido[3,4-b]indole scaffold, also known as a β-carboline, is a privileged structure in drug design known for its diverse biological activities . Research indicates that derivatives of this core structure exhibit potent, broad-spectrum anticancer activity against some of the most aggressive and difficult-to-treat cancers, including pancreatic, triple-negative breast, metastatic colon, and BRAFV600E mutant melanoma cell lines, with IC50 values demonstrated in the nanomolar range for optimized analogs . The specific bromo and ester functionalizations make this compound a valuable molecular building block for further synthetic exploration, such in Structure-Activity Relationship (SAR) studies or as a precursor for the development of potential MDM2-p53 interaction inhibitors—a prominent target in oncology for activating tumor suppressor pathways in cancer cells . Computational docking studies suggest that such compounds can mimic the α-helical region of p53, binding to the MDM2 protein through key interactions, including hydrogen bonds and hydrophobic contacts . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2/c1-18-13(17)12-11-8(4-5-15-12)9-6-7(14)2-3-10(9)16-11/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERXYXILFGTVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol, yielding the tricyclic indole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Compounds Analyzed :

Harmane (natural β-carboline, unsubstituted)

tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate (synthetic analog with Boc protection)

N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (functionalized derivative with an amide side chain)

Key Observations :

  • Synthetic Efficiency: The parent compound (methyl 9H-pyrido[3,4-b]indole-1-carboxylate) is synthesized via a one-pot MnO₂-mediated cascade reaction, combining oxidation, Pictet-Spengler cyclization, and aromatization . This method reduces steps and improves sustainability compared to multi-step routes for brominated or functionalized derivatives.
  • Substituent Effects: Bromine at position 6 enhances molecular weight (351.24 g/mol for the tert-butyl analog vs.
  • Functionalization: Derivatives like 8h () demonstrate how side-chain modifications (e.g., hydroxybenzamido groups) can expand bioactivity, though purification challenges are noted for brominated analogs .

Table 2: Bioactivity Profiles

Compound Reported Bioactivity Mechanism/Relevance References
Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate Limited data; inferred from β-carboline core Potential neuroactive or anticancer effects*
Harmane Tremorogenic, linked to essential tremor (ET) Elevates blood concentrations in ET patients
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate Synthetic precursor; unstudied bioactivity Scaffold for drug discovery
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate Research chemical (no specific bioactivity) Intermediate in medicinal chemistry

*β-Carbolines broadly interact with monoamine oxidases (MAOs) and DNA topoisomerases, suggesting possible targets for brominated derivatives .

Key Observations :

  • Harmane's Clinical Relevance : Harmane’s tremorogenic effects are well-documented, with blood concentrations significantly higher in essential tremor patients (median 5.21 vs. 2.28 g⁻¹⁰/mL in controls) . Brominated analogs like the target compound may exhibit modified neuroactivity due to steric or electronic effects.
  • Synthetic Derivatives : The tert-butyl analog’s dihydro structure (partial saturation) reduces aromaticity, likely diminishing MAO inhibition compared to fully aromatic β-carbolines .
  • Functionalization Potential: Amide-linked derivatives (e.g., 8h) achieve high yields (92%) and purity (96% by HPLC), highlighting opportunities for targeted drug design .

Physicochemical and Commercial Considerations

  • Commercial Availability : this compound is listed as discontinued , likely due to synthetic complexity or stability issues. In contrast, harmane and harmine remain widely studied due to natural abundance and established bioactivity .

Biological Activity

Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate is a compound belonging to the β-carboline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Structural Characteristics

This compound features a unique pyridoindole framework that enhances its biological interactions. The bromine substitution at the 6-position is significant as it alters the compound's reactivity and biological properties compared to its analogs.

Compound Name Structure Type Biological Activity Unique Features
This compoundβ-CarbolineAnticancer, NeuroprotectiveBromination alters activity
Methyl 9H-pyrido[3,4-b]indole-1-carboxylateβ-CarbolineAntimicrobialLacks bromine substitution
1-Methyl-β-carbolineβ-CarbolineNeuroprotectiveSimpler structure

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Studies have shown that this compound exhibits potent anticancer properties. It has been reported to induce G2/M phase cell cycle arrest in various cancer cell lines, including breast and pancreatic cancers. The compound's mechanism involves selective binding to the MDM2 protein, which is crucial in regulating tumor suppressor p53. This interaction leads to enhanced apoptosis in cancer cells while sparing normal cells .
  • Neuroprotective Effects : The compound also demonstrates neuroprotective potential. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : this compound has shown anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and modulating immune responses .

Anticancer Activity

A study published in Molecular Cancer Therapeutics highlighted the efficacy of this compound against various cancer cell lines. The compound exhibited IC50 values of less than 0.5 µM in aggressive cancer types such as triple-negative breast cancer and metastatic pancreatic cancer. Notably, it demonstrated selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.

Neuroprotection

In another study focusing on neurodegenerative diseases, this compound was shown to significantly reduce neuronal death induced by oxidative stress in vitro. The compound's ability to modulate mitochondrial function and promote cell survival pathways was emphasized as a mechanism for its neuroprotective effects .

Comparative Analysis with Related Compounds

The biological activities of this compound can be contrasted with other β-carbolines:

Compound IC50 (µM) Activity Type Notes
This compound<0.5AnticancerHigh potency against aggressive cancers
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate>5AntimicrobialLess potent than brominated analogs
1-Methyl-β-carboline~2NeuroprotectiveSimilar neuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate
Reactant of Route 2
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